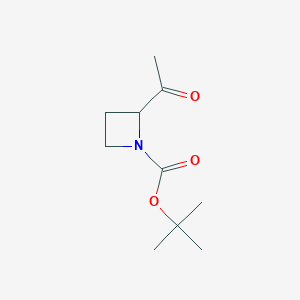
tert-ブチル 2-アセチルアゼチジン-1-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-acetylazetidine-1-carboxylate is a chemical compound belonging to the class of N-protected azetidines. These five-membered nitrogen heterocycles have gained significant interest in scientific research due to their diverse range of applications in medicinal chemistry and materials science.
科学的研究の応用
Chemistry
Tert-butyl 2-acetylazetidine-1-carboxylate serves as a valuable building block for the synthesis of various biologically active molecules. It is used in the development of anticonvulsant and anticancer agents.
Biology
In biological research, this compound is utilized to study the effects of azetidine derivatives on cellular processes and pathways.
Medicine
Tert-butyl 2-acetylazetidine-1-carboxylate derivatives have shown potential as therapeutic agents for treating neurological disorders and cancer.
Industry
In materials science, this compound is used in the development of polymers and ionic liquids with specific functionalities and tailored properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetylazetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 2-acetylazetidine-1-carboxylate are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 2-acetylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the tert-butyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines.
作用機序
The mechanism of action of tert-butyl 2-acetylazetidine-1-carboxylate involves its interaction with molecular targets such as voltage-gated sodium channels in the nervous system. This interaction modulates the activity of these channels, leading to anticonvulsant effects. In cancer research, its derivatives may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-acetylpyrrolidine-1-carboxylate
- Tert-butyl 2-acetylpiperidine-1-carboxylate
- Tert-butyl 2-acetylazepane-1-carboxylate
Uniqueness
Tert-butyl 2-acetylazetidine-1-carboxylate is unique due to its five-membered azetidine ring, which imparts distinct chemical and biological properties compared to its six- and seven-membered counterparts. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
特性
IUPAC Name |
tert-butyl 2-acetylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQIFODBYTPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-[(4-FLUOROPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE](/img/structure/B2574889.png)
![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)
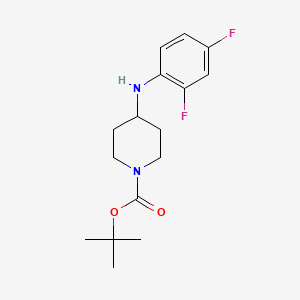
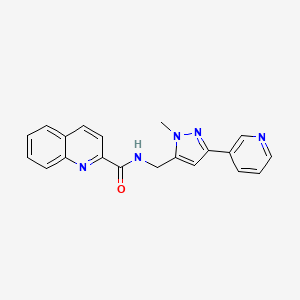

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)
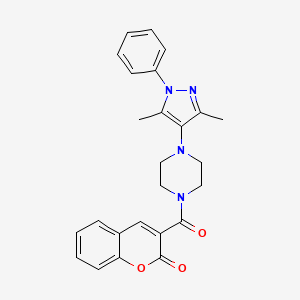
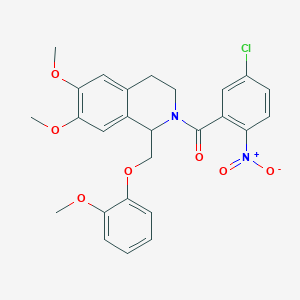
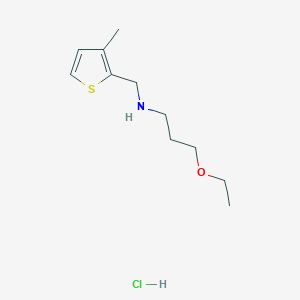
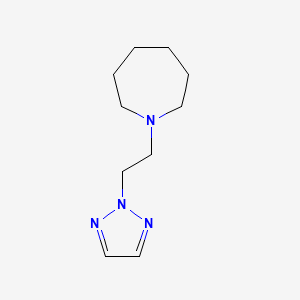
![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)
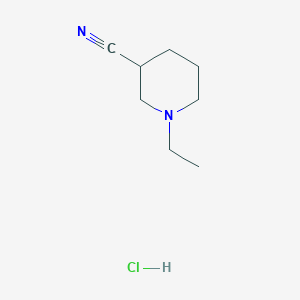
![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)
